AMARA peptide TFA
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Overview
Description
AMARA peptide trifluoroacetic acid (TFA) is a synthetic peptide that serves as a substrate for salt-inducible kinase (SIK) and adenosine monophosphate-activated protein kinase (AMPK) . This peptide is widely used in scientific research due to its role in various biochemical pathways and its ability to interact with specific kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMARA peptide TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups . The reaction conditions often include the use of strong acids like trifluoroacetic acid, which helps in the deprotection and cleavage processes.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), which ensures high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
AMARA peptide TFA can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered amino acid sequences.
Scientific Research Applications
AMARA peptide TFA has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and reaction mechanisms.
Biology: Investigates the role of kinases in cellular signaling pathways.
Medicine: Explores potential therapeutic targets for diseases related to kinase dysregulation.
Industry: Utilized in the development of kinase inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of AMARA peptide TFA involves its interaction with specific kinases, such as salt-inducible kinase and adenosine monophosphate-activated protein kinase. These kinases phosphorylate the peptide, leading to changes in its activity and function. The molecular targets and pathways involved include the regulation of metabolic processes and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
LKB1 peptide: Another substrate for kinases involved in metabolic regulation.
AMPK peptide: Specifically designed to study adenosine monophosphate-activated protein kinase activity.
Uniqueness
AMARA peptide TFA is unique due to its specific sequence and its ability to serve as a substrate for both salt-inducible kinase and adenosine monophosphate-activated protein kinase. This dual functionality makes it a valuable tool in studying the interplay between these kinases and their roles in cellular processes .
Properties
Molecular Formula |
C64H116F3N27O19S |
---|---|
Molecular Weight |
1656.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C62H115N27O17S.C2HF3O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;3-2(4,5)1(6)7/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChI Key |
AXASAQOGILRMAA-ARTDHNELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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